2,4-二氯苯重氮四氟硼酸盐

描述

Synthesis Analysis

The synthesis of diazonium tetrafluoroborate salts typically involves the reaction of an aromatic amine with nitrous acid in the presence of a tetrafluoroborate ion source. While the synthesis of 2,4-dichlorobenzenediazonium tetrafluoroborate is not explicitly described, the synthesis of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been achieved and isolated as a stable salt, indicating that similar methods could potentially be applied to synthesize the 2,4-dichloro derivative .

Molecular Structure Analysis

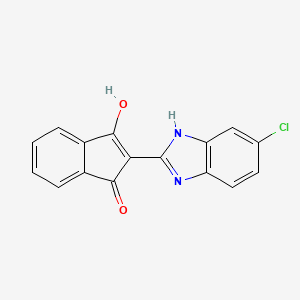

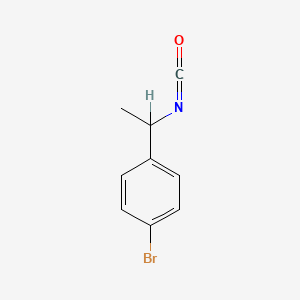

The molecular structure of diazonium salts is characterized by the presence of a diazonium group attached to an aromatic ring. The presence of substituents like chloro or pentafluorosulfanyl groups can influence the electronic properties of the molecule and its reactivity. The exact molecular structure of 2,4-dichlorobenzenediazonium tetrafluoroborate is not provided, but it can be inferred that the chloro substituents would have an electron-withdrawing effect on the aromatic ring .

Chemical Reactions Analysis

Diazonium salts are versatile intermediates in organic chemistry. The provided papers discuss various reactions involving diazonium salts, such as dediazoniation, cross-coupling, azo coupling, and click chemistry. For instance, dediazoniation of p-chlorobenzenediazonium tetrafluoroborate can lead to a complex mixture of products, including low molecular weight compounds and polymeric diazo tar . Similarly, 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate has been used to synthesize a variety of SF5-bearing compounds through different coupling reactions . These studies suggest that 2,4-dichlorobenzenediazonium tetrafluoroborate could also participate in analogous reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazonium salts are influenced by their structure and the nature of their substituents. The papers do not provide specific data on the physical properties of 2,4-dichlorobenzenediazonium tetrafluoroborate, but they do indicate that diazonium salts can be stable under certain conditions and that their reactivity can be modulated by the choice of solvent and reaction conditions . The presence of electron-withdrawing groups such as chloro substituents is likely to affect the stability and reactivity of the diazonium group.

科学研究应用

化学反应和合成

2,4-二氯苯重氮四氟硼酸盐参与各种化学反应和合成过程。例如,它在与二氧化硫的反应中被使用,在特定条件下导致苯并[b]噻吩 1,1-二氧化物的形成 (Luo 等,2015)。类似地,它参与钯催化的芳基化反应,有助于产生具有不同官能团的不同有机化合物 (Cacchi 等,2009)。

晶体结构分析

该化合物在晶体结构分析中也很重要。已经进行了一些研究来了解相关的苯重氮盐的结构性质,从而深入了解它们的分子排列和空间相互作用 (Wallis & Dunitz, 1984)。

有机层形成

在表面科学方面,已经研究了 2,4-二氯苯重氮四氟硼酸盐形成接枝层的能力。这在材料科学和纳米技术领域尤为重要,其中形成薄有机层至关重要 (Combellas 等,2009)。

亲电取代反应

该化合物还用于亲电取代反应。例如,它参与在温和条件下通过自由基反应合成四氢吡啶衍生物 (An & Wu, 2017)。该应用在有机合成和新药开发中具有重要意义。

光解研究

已经进行了涉及苯重氮四氟硼酸盐的光解研究,以了解芳基阳离子的生成。这些研究在光化学中至关重要,并且可以导致开发新的光反应性化合物 (Milanesi 等,2005)。

作用机制

Target of Action

The primary target of 2,4-Dichlorobenzenediazonium tetrafluoroborate is organic substances, particularly those involved in the synthesis of azo dyes . The compound acts as an azotating agent, facilitating the formation of azo dyes .

Mode of Action

2,4-Dichlorobenzenediazonium tetrafluoroborate interacts with its targets through a process known as diazotization . This involves the replacement of an amino group in an organic substance with a diazonium group, forming an azo dye . The resulting azo dye is a compound with the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl .

Biochemical Pathways

The compound plays a crucial role in the synthesis of azo dyes, which are used in various industries such as coatings, pigments, and paints .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dichlorobenzenediazonium tetrafluoroborate is currently unavailable. It’s important to note that the compound is used primarily in industrial applications and laboratory studies, rather than for medical or pharmacological purposes .

Result of Action

The primary result of the action of 2,4-Dichlorobenzenediazonium tetrafluoroborate is the formation of azo dyes . These dyes are widely used in various industries, including textiles, printing, and food coloring . In addition, the compound is used in certain chemical analysis and detection methods, such as in scientific instruments like electron microscopes and mass spectrometers .

Action Environment

The action of 2,4-Dichlorobenzenediazonium tetrafluoroborate can be influenced by various environmental factors. For instance, the compound should be stored at 4°C in sealed storage, away from moisture . This helps maintain its stability and efficacy. Furthermore, the compound’s action may also be affected by the specific conditions of the reaction it’s involved in, such as temperature, pH, and the presence of other chemicals .

安全和危害

未来方向

生化分析

Biochemical Properties

2,4-Dichlorobenzenediazonium tetrafluoroborate is primarily used as a biochemical reagent in organic synthesis. It interacts with various organic compounds to form azo dyes, which are essential in the production of coatings, pigments, and paints . The compound’s role as an azotating agent allows it to participate in diazotization reactions, forming stable diazonium salts that can further react with other compounds. This interaction is crucial in the synthesis of complex organic molecules and dyes.

Cellular Effects

The effects of 2,4-Dichlorobenzenediazonium tetrafluoroborate on cellular processes are not extensively documented. Its role as a biochemical reagent suggests that it may influence cell function indirectly through its interactions with organic compounds. These interactions could potentially affect cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited .

Molecular Mechanism

At the molecular level, 2,4-Dichlorobenzenediazonium tetrafluoroborate functions as an azotating agent, facilitating the formation of azo dyes. This process involves the diazotization of aromatic amines, resulting in the formation of stable diazonium salts. These salts can then react with other organic compounds to form azo dyes, which are characterized by their vibrant colors and stability . The compound’s ability to form stable diazonium salts is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,4-Dichlorobenzenediazonium tetrafluoroborate are important considerations. The compound is typically stored at 4°C in a sealed container to prevent moisture exposure . In solvent, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term effects on cellular function have not been extensively studied.

Metabolic Pathways

The metabolic pathways involving 2,4-Dichlorobenzenediazonium tetrafluoroborate are not well-documented. Its role in organic synthesis and dye preparation suggests that it may interact with various enzymes and cofactors involved in these processes. The compound’s ability to form stable diazonium salts likely plays a role in its metabolic interactions .

Transport and Distribution

The transport and distribution of 2,4-Dichlorobenzenediazonium tetrafluoroborate within cells and tissues are not extensively studied. Its use in biochemical assays and organic synthesis indicates that it may be transported and distributed based on its interactions with other organic compounds. The compound’s stability and solubility in various solvents may also influence its transport and distribution .

属性

IUPAC Name |

2,4-dichlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-6(10-9)5(8)3-4;2-1(3,4)5/h1-3H;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSTVAYXFYACGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)Cl)[N+]#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21872-70-8 | |

| Record name | Benzenediazonium, 2,4-dichloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21872-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

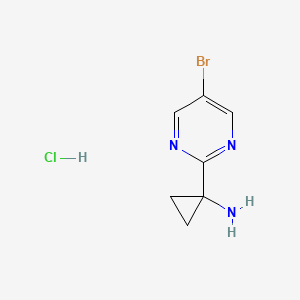

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3034680.png)

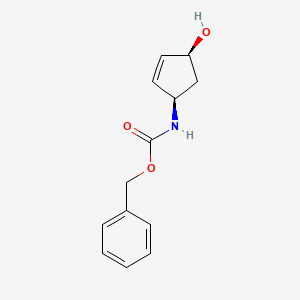

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)